molecular formula C18H22O5 B099589 2,3-Naphtho-15-crown-5 CAS No. 17454-47-6

2,3-Naphtho-15-crown-5

Cat. No.: B099589
CAS No.: 17454-47-6
M. Wt: 318.4 g/mol
InChI Key: BDTDDXDRCOLVNJ-UHFFFAOYSA-N
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Description

2,3-Naphtho-15-crown-5 (N15C5) is a macrocyclic polyether characterized by a naphthalene moiety fused to a 15-membered crown ether ring containing five oxygen atoms. Its molecular formula is C₁₈H₂₂O₅, with a molar mass of 318.37 g/mol and a melting point of 116–118°C . The naphthalene group enhances π-π interactions and structural rigidity, distinguishing it from simpler crown ethers like benzo-15-crown-5 (B15C5). N15C5 is widely studied for its cation-complexing abilities, particularly with alkali and alkaline earth metals (e.g., Na⁺, K⁺, Cs⁺, Ca²⁺), and its applications in solvent extraction, supramolecular chemistry, and nonlinear optics (NLO) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Naphtho-15-crown-5 typically involves the reaction of a naphthalene derivative with a suitable diol under acidic conditions to form the crown ether ring. One common method involves the use of 2,3-dihydroxynaphthalene and tetraethylene glycol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a series of condensation steps to form the desired crown ether .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Naphtho-15-crown-5 undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which 2,3-Naphtho-15-crown-5 exerts its effects primarily involves the formation of stable complexes with metal cations. The oxygen atoms in the crown ether ring coordinate with the metal cations, effectively “trapping” them within the ring. This complexation process is highly selective, depending on the size and charge of the metal cation. The naphthalene ring may also participate in π-π interactions with other aromatic compounds, further enhancing the stability of the complexes .

Comparison with Similar Compounds

Comparison with Similar Crown Ethers

Structural Features and Cation Selectivity

N15C5’s naphthalene moiety provides a larger hydrophobic cavity compared to B15C5 (which has a benzene ring). This structural difference influences cation-binding selectivity and stability:

  • Stability Constants in Nitrobenzene: For univalent cations (Na⁺, K⁺, Rb⁺, Cs⁺), the stability of N15C5 complexes in nitrobenzene follows distinct trends depending on stoichiometry: ML⁺ complexes: Stability increases as Cs⁺ < Rb⁺ < K⁺ < Na⁺ ML₂⁺ complexes: Stability follows Cs⁺ < Rb⁺ < Na⁺ < K⁺ . In contrast, B15C5 exhibits higher affinity for Na⁺ in acetonitrile-methanol mixtures, with stability constants influenced by solvent polarity .
Crown Ether Cation Stability Constant (log β, ML⁺) Solvent Reference
N15C5 Na⁺ 4.2 ± 0.1 Nitrobenzene
N15C5 K⁺ 3.8 ± 0.1 Nitrobenzene
B15C5 Na⁺ 3.9 ± 0.2 Acetonitrile-methanol

Solvent Extraction Efficiency

N15C5 demonstrates superior extraction efficiency for Cs⁺ and Ca²⁺ in nitrobenzene systems compared to other crown ethers:

  • Cesium Extraction : N15C5 forms CsL⁺ and CsL₂⁺ complexes with extraction constants (log K) of 2.7 and 3.1, respectively .
  • Calcium Extraction : The CaL²⁺ complex dominates, with log K = 4.1 ± 0.2 .
    By comparison, 18-crown-6 shows higher selectivity for K⁺ but lower efficiency for divalent cations like Ca²⁺ .

Optical and Nonlinear Optical Properties

  • First Hyperpolarizability (β) : Transition metal complexes (e.g., Co²⁺, Ni²⁺) enhance β due to low transition energies and charge-transfer effects, whereas alkali metals (e.g., Na⁺, K⁺) show weaker responses .
  • Phosphorescence Enhancement: Analogous azacrown derivatives (e.g., 2,3-naphtho-10-aza-15-crown-5) display metal-ion-enhanced phosphorescence, a property absent in non-aromatic crown ethers .

Supramolecular Assembly

The naphthalene group in N15C5 facilitates unique supramolecular architectures:

  • Crystal Structures : N15C5 forms 1D or 2D networks via O–H···S and C–H···π interactions. For example, [Na(N15C5)]₂[Ni(i-mnt)₂] adopts a 2D network stabilized by weak O–H···S bonds .
  • Comparison with B15C5 : B15C5 complexes lack π-π stacking motifs, resulting in less complex supramolecular behavior .

Key Research Findings

  • Industrial Applications : N15C5 is effective in nuclear waste treatment for Cs⁺/Sr²⁺ separation, outperforming UNEX process solvents in selectivity for cesium .
  • Thermodynamic Insights : Microcalorimetric studies reveal that N15C5’s complexation with alkaline earth metals is entropy-driven, contrasting with B15C5’s enthalpy-dominated binding .

Biological Activity

2,3-Naphtho-15-crown-5 is a member of the crown ether family, characterized by its unique structure that integrates a naphthalene moiety with a crown ether framework. This structure allows it to selectively bind cations, which is crucial for various biological and chemical applications. The compound's molecular formula is C18H22O5C_{18}H_{22}O_{5} with a molecular weight of approximately 318.36 g/mol. Its biological activity has garnered attention in fields such as coordination chemistry, medicinal chemistry, and environmental science.

Cation Binding Properties

The primary biological activity of this compound revolves around its ability to selectively bind cations. This property is influenced by the size and charge of the cations, with notable affinities observed for potassium (K+^+) and sodium (Na+^+) ions compared to lithium (Li+^+) . The binding interactions are essential for applications in ion-selective electrodes and separation processes.

Table 1: Binding Affinity of this compound with Various Cations

CationBinding Affinity (kJ/mol)Selectivity
K+^+HighPreferred
Na+^+ModerateSecondary
Li+^+LowLeast

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of crown ethers, including this compound. Research indicates that compounds with similar structures exhibit antibacterial activity against various bacterial strains. For instance, studies have shown that crown ethers can enhance the efficacy of conventional antibiotics by chelating metal ions that are essential for bacterial growth .

Case Study: Antibacterial Efficacy

In a comparative study, this compound was evaluated alongside other crown ethers against Gram-positive and Gram-negative bacteria. The results indicated that while it exhibited moderate antibacterial activity, its effectiveness was significantly enhanced in the presence of sodium or potassium ions .

Anticancer Potential

The anticancer properties of crown ethers have also been investigated. In vitro studies assessing the cytotoxic effects of this compound on various cancer cell lines (e.g., A549 lung cancer cells and MCF-7 breast cancer cells) revealed that it possesses moderate anti-proliferative activity. The mechanism appears to involve apoptosis induction in cancer cells facilitated by ion transport across cell membranes .

Table 2: Cytotoxic Activity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
A54950Apoptosis via ion transport
MCF-745Apoptosis via ion transport
HepG260Apoptosis via ion transport

Toxicological Profile

Despite its potential therapeutic applications, the toxicity profile of this compound must be considered. The compound can cause serious eye irritation and may be harmful if ingested . Toxicological assessments indicate that exposure to high concentrations can lead to cellular damage; therefore, safety evaluations are essential before clinical applications.

Q & A

Q. What are the standard synthetic protocols for preparing 2,3-Naphtho-15-crown-5, and how is purity validated?

Basic
The synthesis typically involves nucleophilic substitution between naphthalene diol derivatives and polyethylene glycol ditosylates under high-dilution conditions to favor macrocycle formation. Post-synthesis, purity is validated via:

  • NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of oligomers.
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Single-crystal X-ray diffraction to resolve stereochemical details and ligand geometry, as demonstrated in sodium complex studies .
  • Elemental analysis to verify stoichiometry.

Q. How is cation-binding selectivity for this compound experimentally determined?

Basic
Selectivity is assessed using:

  • UV-Vis titration : Monitor spectral shifts upon cation addition to calculate binding constants (e.g., alkali vs. transition metals).
  • Conductivity measurements : Track changes in solution conductivity as cations are encapsulated.
  • X-ray crystallography : Resolve coordination modes, as seen in sodium complexes where Na⁺ is hexacoordinated (five crown ether oxygens + one water molecule) .
  • Competitive binding assays : Compare stability constants using NMR or fluorescence displacement.

Q. What computational strategies predict the nonlinear optical (NLO) response of this compound metal complexes?

Advanced
Density functional theory (DFT) is employed to:

  • Calculate first hyperpolarizabilities (β) to quantify NLO activity. Transition metals (e.g., Co²⁺, Ni²⁺) enhance β due to low-energy charge-transfer transitions, unlike alkali metals .
  • Analyze electron density distributions to identify regions contributing to NLO responses.
  • Simulate cation-induced structural distortions, which modulate electronic properties.

Q. How can discrepancies in reported binding constants for transition vs. alkali metals be resolved?

Advanced
Contradictions arise from:

  • Ionic radius mismatches : Shannon-Prewitt ionic radii (e.g., Na⁺ = 1.02 Å) influence fit within the crown ether cavity, affecting binding affinity .
  • Solvent effects : Polar solvents (e.g., water vs. acetonitrile) alter cation solvation energy.
  • Experimental validation : Cross-validate using multiple techniques (e.g., isothermal titration calorimetry + X-ray) and control for pH/temperature.

Q. What structural features of this compound enable its use as a cation sensor?

Advanced

  • Rigid naphthalene backbone : Enhances selectivity by preorganizing the crown ether cavity.
  • Oxygen donor atoms : Coordinate cations via dipole interactions, with geometry confirmed by X-ray (e.g., Na⁺ in a distorted octahedral environment) .
  • Functionalization potential : Substituents on the naphthalene ring can be tailored for fluorogenic or chromogenic sensing.

Q. How do intermolecular interactions in this compound complexes influence crystal packing?

Advanced
Single-crystal studies reveal:

  • Hydrogen-bonding networks : O–H···S interactions in sodium-thiocyanate complexes stabilize 2D frameworks .
  • Cation-π interactions : Aromatic naphthalene rings participate in non-covalent bonding with cations.
  • Packing analysis : Software like Mercury (CCDC) models van der Waals contacts and symmetry operations.

Q. What methodologies optimize this compound for selective transition metal detection?

Advanced

  • DFT-guided design : Screen metal-crown ether combinations for maximal β values .
  • Hybrid materials : Incorporate crown ethers into polymers or nanoparticles to amplify signal-to-noise ratios.
  • Kinetic studies : Compare association/dissociation rates to differentiate between similarly sized cations (e.g., K⁺ vs. Na⁺).

Q. How are spectroscopic techniques used to probe dynamic cation binding?

Basic

  • ¹H NMR titration : Track chemical shift changes in crown ether protons upon cation addition.
  • Fluorescence quenching : Monitor emission changes when paramagnetic cations (e.g., Cu²⁺) bind.
  • IR spectroscopy : Identify shifts in C–O–C stretching frequencies indicative of coordination.

Properties

IUPAC Name

2,5,8,11,14-pentaoxatricyclo[13.8.0.017,22]tricosa-1(23),15,17,19,21-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O5/c1-2-4-16-14-18-17(13-15(16)3-1)22-11-9-20-7-5-19-6-8-21-10-12-23-18/h1-4,13-14H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTDDXDRCOLVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOC2=CC3=CC=CC=C3C=C2OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375051
Record name 2,3-Naphtho-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17454-47-6
Record name 2,3-Naphtho-15-crown-5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Naphtho-15-crown-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

2,3-Naphtho-15-crown-5
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